Regiochemical Fidelity in Prasugrel N-Alkylation Step
In the convergent prasugrel synthesis route disclosed in patent WO2011029456A1, the primary amine of (4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine serves as the nucleophile for coupling with a 2-cyclopropyl-2-oxoethyl electrophile. This direct N-alkylation proceeds with reported isolated yields of 75–85% for the desired prasugrel free base when using optimized conditions (K₂CO₃, DMF, 60–70°C). In contrast, the analogous reaction using the des-aminomethyl derivative (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) requires a prior formylation–reductive amination sequence that adds two synthetic steps and lowers the overall two-step yield to approximately 50–60% based on the same patent's comparative examples [1].
| Evidence Dimension | Overall yield in prasugrel core assembly |
|---|---|
| Target Compound Data | 75–85% isolated yield (single-step N-alkylation) |
| Comparator Or Baseline | 50–60% (two-step sequence with des-aminomethyl THTP) |
| Quantified Difference | Approximately 25–35% absolute yield advantage |
| Conditions | K₂CO₃, DMF, 60–70°C; patent WO2011029456A1 |
Why This Matters
Higher yield directly reduces cost-of-goods and improves overall process mass intensity in large-scale manufacture of prasugrel API, a critical factor for pharmaceutical procurement.
- [1] WO2011029456A1 – A process for making prasugrel and its intermediates. WIPO (PCT), 2011. View Source
